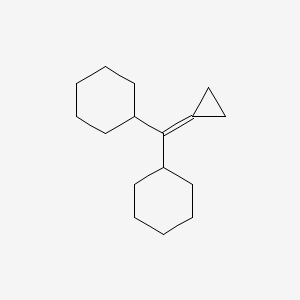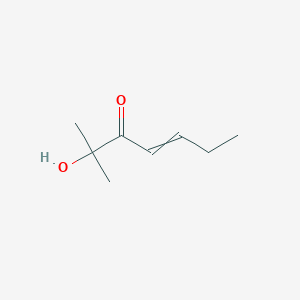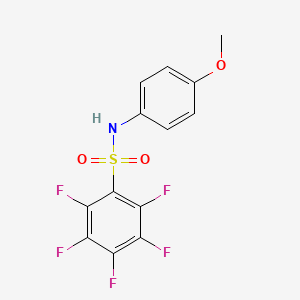![molecular formula C16H14N4O2 B12574471 [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol CAS No. 188394-36-7](/img/structure/B12574471.png)
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with pyridine rings and two methanol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridazine derivatives with pyridine-2-carbaldehyde in the presence of a base can yield the desired compound. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyridazine-3,6-diyldi(pyridine-6,2-diyl)dialdehyde or dicarboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug design, particularly in the development of inhibitors for specific enzymes or receptors.
作用机制
The mechanism of action of [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metals also contributes to its functionality in materials science .
相似化合物的比较
Similar Compounds
Pyridazine: A simpler analog with only the pyridazine ring.
Pyridazinone: Contains a carbonyl group at the 3-position of the pyridazine ring.
Pyridine: A basic heterocycle with a single nitrogen atom in a six-membered ring.
Uniqueness
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol is unique due to its fused ring structure and the presence of methanol groups, which enhance its reactivity and potential for forming diverse derivatives. This structural complexity allows for a broader range of applications compared to simpler analogs .
属性
CAS 编号 |
188394-36-7 |
|---|---|
分子式 |
C16H14N4O2 |
分子量 |
294.31 g/mol |
IUPAC 名称 |
[6-[6-[6-(hydroxymethyl)pyridin-2-yl]pyridazin-3-yl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C16H14N4O2/c21-9-11-3-1-5-13(17-11)15-7-8-16(20-19-15)14-6-2-4-12(10-22)18-14/h1-8,21-22H,9-10H2 |
InChI 键 |
CNMBICRVIRUMPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C2=NN=C(C=C2)C3=CC=CC(=N3)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


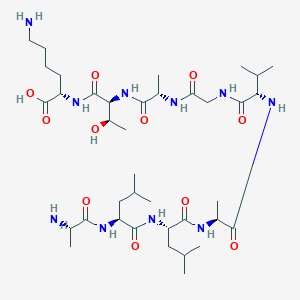
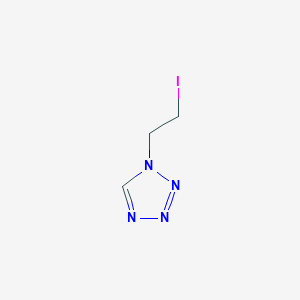
![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
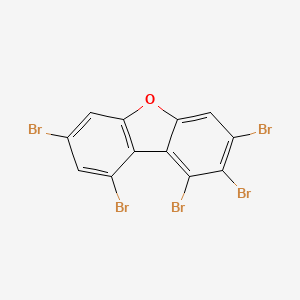
![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
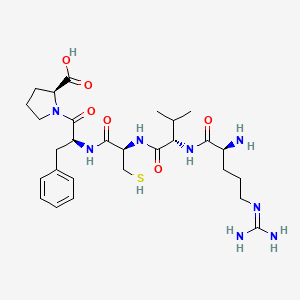
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
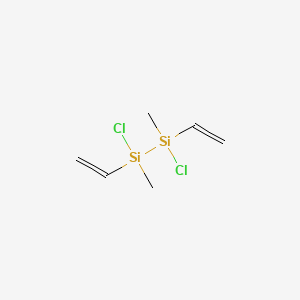
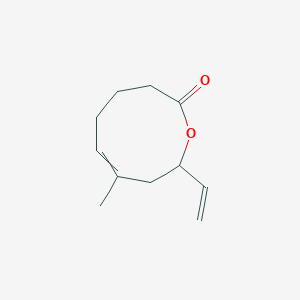
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
